N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including an amide, a thioether, and a triazolopyridazine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a triazolopyridazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are often bioactive, meaning they have effects on living organisms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like an amide could make the compound soluble in polar solvents .Scientific Research Applications
Antiproliferative Activity
A study on derivatives of [1,2,4]triazolo[4,3-b]pyridazin revealed that these compounds, in their ester form, inhibited the proliferation of endothelial and tumor cells, indicating potential applications in cancer research (Ilić et al., 2011).
Antimicrobial Evaluation
Another research direction involves the synthesis and evaluation of thienopyrimidine derivatives, showing pronounced antimicrobial activity. This suggests their use in developing new antimicrobial agents (Bhuiyan et al., 2006).
Synthesis of Heterocyclic Compounds
Research has also focused on synthesizing new heterocyclic compounds with potential biological activity. For instance, derivatives of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one have been synthesized, highlighting the role of such compounds in developing new therapeutic agents (Hassneen & Abdallah, 2003).
Mechanism of Action
Target of action
The compound contains a 2,4-dimethylphenyl group , which is a common motif in many pharmaceutical compounds and could interact with various biological targets.
Mode of action
The compound has an amino group attached to the 2,4-dimethylphenyl, which could potentially undergo various chemical reactions, such as acting as a base or nucleophile . The compound also contains a triazolo[4,3-b]pyridazin ring, which could interact with biological targets through pi-pi stacking or hydrogen bonding.
Safety and Hazards
properties
IUPAC Name |
N-[2-[6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c1-16-8-9-19(17(2)14-16)26-22(31)15-33-23-11-10-20-27-28-21(30(20)29-23)12-13-25-24(32)18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3,(H,25,32)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFRXRGWFCGIJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide |
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